3-Acetyl-9-methylcarbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(9-methylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10(17)11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVJQZTZDJESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298160 | |
| Record name | 3-Acetyl-9-methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-05-5 | |
| Record name | 1-(9-Methyl-9H-carbazol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 121198 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1484-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-9-methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetyl 9 Methylcarbazole and Analogues
Friedel-Crafts Acylation Approaches
The most direct and widely utilized method for introducing an acetyl group onto the 9-methylcarbazole (B75041) scaffold is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves treating 9-methylcarbazole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
The choice of catalyst is critical in Friedel-Crafts acylation as it influences the reaction's efficiency, selectivity, and conditions. Several Lewis acids have been successfully employed for the acylation of N-alkylcarbazoles.
Aluminum chloride (AlCl₃): As a powerful and traditional Lewis acid, AlCl₃ is effective in promoting the acylation of carbazoles. srce.hr It is typically used in stoichiometric amounts and can lead to high yields of the desired product. srce.hrsci-hub.se For instance, the acylation of 9-alkylcarbazoles with acetyl chloride in the presence of AlCl₃ in dichloromethane (B109758) has been shown to produce 3,6-diacetyl derivatives. srce.hr
Zinc chloride (ZnCl₂): A milder Lewis acid, ZnCl₂, is also a highly effective catalyst for the acetylation of N-alkylcarbazoles, often providing a good balance between reactivity and selectivity. smolecule.com It has been used to synthesize 3-acetyl-9-ethylcarbazole from 9-ethylcarbazole (B1664220) and acetyl chloride in dichloromethane, achieving an 80% yield. researchgate.nettandfonline.comtandfonline.com The reaction proceeds under relatively mild, ambient temperature conditions. tandfonline.com
Indium(III) chloride (InCl₃) and Indium(III) triflate (In(OTf)₃): Indium-based catalysts have emerged as efficient and often recyclable alternatives in Friedel-Crafts reactions. unina.itresearchgate.net Indium triflate, in particular, has demonstrated high catalytic activity in the acylation of various aromatic compounds. researchgate.net While less commonly cited specifically for 3-acetyl-9-methylcarbazole, their documented efficacy in related acylations suggests their potential as valuable catalytic systems for this transformation. researchgate.netresearchgate.net
The following table summarizes the catalytic systems used in the Friedel-Crafts acylation of carbazole (B46965) derivatives.
Table 1: Catalytic Systems for Friedel-Crafts Acylation of N-Alkylcarbazoles| Catalyst | Substrate | Acylating Agent | Solvent | Primary Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| ZnCl₂ | 9-Ethylcarbazole | Acetyl Chloride | CH₂Cl₂ | 3-Acetyl-9-ethylcarbazole | ~80% | smolecule.comtandfonline.com |
| AlCl₃ | 9-Alkylcarbazole | Acetyl Chloride | CH₂Cl₂ | 3,6-Diacetyl-9-alkylcarbazole | - | srce.hr |
| In(OTf)₃ | Aromatic Compounds | Acid Anhydrides | Ionic Liquid | Acylated Aromatics | - | researchgate.net |
The electronic properties of the carbazole ring system inherently direct the regiochemical outcome of electrophilic substitution reactions like Friedel-Crafts acylation. The nitrogen atom, being part of the aromatic system, donates electron density primarily to the C3 and C6 positions, and to a lesser extent, the C1 and C8 positions. This makes the C3 and C6 positions the most nucleophilic and, therefore, the most susceptible to attack by electrophiles. smolecule.comtandfonline.com
Consequently, the acylation of 9-alkylcarbazoles preferentially occurs at the 3-position to yield the mono-substituted product. smolecule.com If the reaction conditions are forced, for example by using an excess of the acylating agent and catalyst, di-acylation can occur, typically leading to the 3,6-diacetylcarbazole derivative. srce.hrsmolecule.com The substitution at the N9 position with an alkyl group, such as a methyl group, further activates the ring towards electrophilic attack compared to the unsubstituted carbazole (9H-carbazole).
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.
Catalyst and Substrate Ratio: The molar ratio between the Lewis acid catalyst and the carbazole substrate is crucial. For catalysts like ZnCl₂, a slight excess relative to the substrate is often used to ensure complete reaction. tandfonline.com
Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane is a commonly used solvent for Friedel-Crafts acylations of carbazoles due to its ability to dissolve the reactants and its inertness under the reaction conditions. srce.hrtandfonline.com Other nonpolar solvents like benzene (B151609) or dichloroethane have also been used, though yields may vary. researchgate.net
Temperature and Reaction Time: The acetylation of N-alkylcarbazoles can often be carried out at room temperature, which helps to minimize side reactions and the formation of over-acylated products. tandfonline.com Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight. srce.hrtandfonline.com For instance, the synthesis of 3-acetyl-9-ethylcarbazole using ZnCl₂ was conducted at ambient temperature for approximately 6 hours. tandfonline.com
The following table outlines optimized conditions for related acylation reactions.
Table 2: Optimization of Reaction Conditions for Acylation| Substrate | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 9-Ethylcarbazole | ZnCl₂ | - | CH₂Cl₂ | Room Temp. | 6 h | 80% | tandfonline.com |
| 2-Nitrocinnamaldehyde Derivative | - | Cs₂CO₃ | Toluene | Reflux | 4 h | 81% | researchgate.net |
| 9-Alkylcarbazole | AlCl₃ | - | CH₂Cl₂ | - | 2 h | - | srce.hr |
Alternative Synthetic Routes to this compound Precursors
The primary precursor for the synthesis of this compound is 9-methylcarbazole itself. The synthesis of this precursor typically begins with carbazole. The most common method for preparing 9-alkylcarbazoles is the N-alkylation of carbazole. srce.hr This reaction involves treating carbazole with a suitable alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
A general procedure involves dissolving carbazole in a solvent like acetone, followed by the addition of a base such as potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. The alkylating agent (e.g., an alkyl bromide) is then added, and the mixture is refluxed. srce.hr This method provides good yields of the N-alkylated product, which can then be used in the subsequent Friedel-Crafts acylation step.
Synthesis of Related 3-Acetyl-9-alkylcarbazole Derivatives for Comparative Studies
The synthesis of a series of 3-acetyl-9-alkylcarbazole derivatives allows for systematic studies of how the N-alkyl substituent influences the compound's physical and chemical properties. The synthetic route for these analogues is analogous to that of this compound, primarily involving N-alkylation of carbazole followed by Friedel-Crafts acylation.
For example, 3-acetyl-9-ethylcarbazole is a frequently synthesized analogue. researchgate.nettandfonline.com Its preparation follows the same two-step sequence:
N-ethylation of carbazole: Carbazole is reacted with bromoethane (B45996) in the presence of a base like potassium hydroxide to yield 9-ethylcarbazole. srce.hr
Friedel-Crafts acylation: The resulting 9-ethylcarbazole is then acylated with acetyl chloride using a Lewis acid catalyst such as ZnCl₂ to give 3-acetyl-9-ethylcarbazole. tandfonline.com
By varying the alkyl halide used in the first step (e.g., bromopropane, bromobutane), a range of 9-alkylcarbazoles can be prepared, which are then subjected to acylation to produce the corresponding 3-acetyl-9-alkylcarbazole derivatives. srce.hr These comparative syntheses are valuable for structure-property relationship studies in materials science.
The following table shows various N-alkylcarbazole derivatives synthesized for further reactions.
Table 3: Synthesis of N-Alkylcarbazole Precursors| Alkylating Agent | Product | Yield | Reference |
|---|---|---|---|
| Bromoethane | N-ethylcarbazole | 92% | srce.hr |
| Bromopropane | N-propylcarbazole | 80% | srce.hr |
| Bromobutane | N-butylcarbazole | 85% | srce.hr |
Chemical Reactivity and Derivatization of 3 Acetyl 9 Methylcarbazole
Functional Group Transformations of the Acetyl Moiety
The acetyl group at the 3-position of the carbazole (B46965) ring is a key site for chemical modifications, enabling the synthesis of a wide array of derivatives.
Condensation Reactions with Aldehydes and Ketones
The acetyl group of 3-acetyl-9-methylcarbazole can participate in condensation reactions. For instance, a Claisen-Schmidt condensation with various aromatic and heteroaromatic acetophenones can be carried out in the presence of aqueous sodium hydroxide (B78521). researchgate.net This reaction forms chalcone-like compounds, which can be further reacted, for example with hydrazine (B178648) hydrate (B1144303), to yield pyrazoline-functionalized carbazoles. researchgate.net Similarly, reaction with appropriate aromatic aldehydes can yield propenone derivatives. researchgate.net These reactions highlight the utility of the acetyl group as a handle for constructing more complex molecular architectures.
Claisen Condensation for Formation of β-Diketone Compounds
Claisen condensation is a significant reaction for extending the carbon chain and introducing new functional groups. 3-Acetyl-9-ethylcarbazole, a closely related derivative, undergoes Claisen condensation to produce bis-β-diketone compounds. tandfonline.comtandfonline.comtandfonline.com This reaction is typically catalyzed by a strong base like sodium. tandfonline.com The resulting β-diketones are of interest as they can act as chelating ligands for lanthanide ions, forming luminescent complexes. tandfonline.comtandfonline.comtandfonline.comresearchgate.net While the provided research focuses on the 9-ethyl analogue, the reactivity is indicative of what can be expected for this compound. The general transformation involves the reaction of the acetyl group with an ester to form a 1,3-dicarbonyl moiety. nih.gov
Table 1: Examples of Claisen Condensation Products from 3-Acetyl-9-ethylcarbazole
| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |
|---|---|---|---|---|
| 3-Acetyl-9-ethylcarbazole | Dimethyl 2,6-pyridinedicarboxylate | Methyl 6-(9-ethylcarbazole-3-yl)-oxoacetyl-2-pyridinecarboxylate | Sodium | tandfonline.comtandfonline.com |
| 3-Acetyl-9-ethylcarbazole | Dimethyl 2,6-pyridinedicarboxylate | 1,1′-(2,6-bispyridyl)-bis-3-(9-ethylcarbazole-3-yl)-1,3-propanedione | Sodium | tandfonline.comtandfonline.com |
Reactions Leading to Annulated Heterocyclic Systems
The acetyl group serves as a convenient starting point for the construction of fused heterocyclic rings onto the carbazole framework. For example, this compound can be treated with isatin (B1672199) under Pfitzinger reaction conditions to synthesize quinoline-substituted carbazoles. asianpubs.org Another approach involves a modified Niementowski reaction with anthranilic acid in the presence of phosphorus oxychloride to also yield quinoline (B57606) derivatives. asianpubs.org Furthermore, the chalcone (B49325) derivatives obtained from condensation reactions can be cyclized with reagents like hydrazine hydrate or phenyl hydrazine to form pyrazoline rings fused to the carbazole system. researchgate.netresearchgate.net These annulated systems are of interest for their potential biological activities.
Reactions Involving Aromatic Ring Functionalization (e.g., C-H functionalization)
Direct functionalization of the C-H bonds of the carbazole aromatic ring is a powerful tool for introducing a wide range of substituents. Transition metal-catalyzed C-H activation has emerged as a key strategy for this purpose. chim.it While carbazoles can undergo electrophilic substitution at the 3- and 6-positions, modern methods allow for more selective functionalization. tandfonline.com For instance, rhodium(II) catalysts can facilitate the regioselective C3-functionalization of 9H-carbazoles through the insertion of α-imino carbenoids. sci-hub.se Palladium-catalyzed C-H functionalization has also been employed for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation. nih.gov These methods offer efficient routes to functionalized carbazoles that might be difficult to access through traditional methods. chim.it For this compound, the existing acetyl group will influence the regioselectivity of further electrophilic aromatic substitution reactions.
Synthesis of Advanced Carbazole Conjugates and Polymeric Derivatives
The versatile reactivity of this compound and its derivatives makes them valuable building blocks for the synthesis of advanced materials. Carbazole-containing polymers are of significant interest due to their electrical and optical properties, finding applications in organic light-emitting diodes (OLEDs), photorefractive materials, and photovoltaic devices. researchgate.net The functional groups introduced through the reactions described above can be used as points for polymerization or for conjugation to other molecular units. For example, derivatives of 3-aminocarbazole, which can be synthesized from 3-nitrocarbazole, are used to create fluorescent monomers. sci-hub.seresearchgate.nettubitak.gov.tr The ability to create both small-molecule conjugates and larger polymeric structures underscores the importance of this compound as a versatile precursor in materials science.
Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
While several studies mention the synthesis and use of 3-Acetyl-9-methylcarbazole, the complete, published ¹H and ¹³C NMR spectral data is not consistently detailed in readily available literature. researchgate.netasianpubs.org However, the expected chemical shifts and splitting patterns can be reliably predicted based on the known effects of the functional groups and the carbazole (B46965) core. For illustrative purposes, the spectral data for the closely related analog, 3-acetyl-9-ethylcarbazole, offers insight into the expected values. In one study, the ¹H NMR spectrum for the ethyl analog was recorded, confirming its structure. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the carbazole ring system, the N-methyl group, and the acetyl methyl group.
Aromatic Protons (Ar-H): These protons, attached to the carbazole rings, would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton on C4, being adjacent to the electron-withdrawing acetyl group, is expected to be the most downfield and appear as a singlet or a doublet with a small coupling constant. The other aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons.
N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen atom would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Acetyl Protons (-CO-CH₃): The protons of the acetyl group's methyl would also produce a distinct singlet, generally found further upfield than the N-methyl group, around δ 2.7 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Carbonyl Carbon (C=O): The carbon of the acetyl group's carbonyl is the most deshielded carbon and is expected to appear significantly downfield, typically in the δ 190-200 ppm region.
Aromatic Carbons: The twelve carbons of the carbazole ring system would generate a series of signals in the aromatic region (δ 100-150 ppm). The carbons directly bonded to the nitrogen (C4a, C4b) and the carbon bearing the acetyl group (C3) would have characteristic chemical shifts influenced by these substituents.
Methyl Carbons: The N-methyl carbon and the acetyl methyl carbon would appear in the upfield region of the spectrum, with the N-methyl carbon typically around δ 29-30 ppm and the acetyl methyl carbon around δ 26-27 ppm.
| Proton / Carbon | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |
| Acetyl -CH ₃ | ~ 2.7 (singlet) | ~ 26-27 |
| N-CH ₃ | ~ 3.9 (singlet) | ~ 29-30 |
| Aromatic C-H | 7.0 - 9.0 (multiplets, doublets) | 100 - 150 |
| Acetyl C =O | Not Applicable | ~ 197 |
Note: The chemical shift values are estimates based on general principles and data from analogous compounds. Specific experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features.
While a specific spectrum for this compound is not detailed in the searched results, data from its parent structure, 9-methylcarbazole (B75041), and its ethyl analog, 3-acetyl-9-ethylcarbazole, provide a clear indication of the expected peaks. lookchem.comnist.gov
The most significant and diagnostic peaks would be:
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. This is one of the most prominent peaks in the spectrum and is expected to appear in the range of 1660-1680 cm⁻¹. For the analog 3-acetyl-9-ethylcarbazole, this peak was observed at 1667 cm⁻¹. lookchem.com
C-H Aromatic Stretch: Absorption bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.
C-H Aliphatic Stretch: Bands corresponding to the C-H stretching of the N-methyl and acetyl methyl groups are expected in the region of 2900-3000 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond within the carbazole ring would appear in the fingerprint region, typically around 1350 cm⁻¹.
C=C Aromatic Bending: Characteristic out-of-plane bending vibrations for the substituted aromatic rings appear in the fingerprint region (below 900 cm⁻¹), which can help confirm the substitution pattern.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1660 - 1680 | Strong, Sharp |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | 2900 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| C-N | Stretch | ~ 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₅H₁₃NO), the calculated molecular weight is approximately 223.27 g/mol . nih.gov Experimental mass spectrometry confirms this value. In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecular ion peak [M]⁺ is observed at an m/z of 223, validating the compound's molecular formula. nih.gov
The fragmentation pattern provides further structural evidence. A common fragmentation pathway for acetylated aromatic compounds is the loss of the acetyl group. In the case of this compound, the most abundant peak in the spectrum is observed at m/z 208. nih.gov This corresponds to the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a stable [M-15]⁺ acylium ion. Another significant peak at m/z 180 corresponds to the loss of the entire acetyl group (a mass of 43 Da), leading to the 9-methylcarbazole cation. nih.gov
| m/z Value | Relative Intensity (%) | Proposed Fragment | Notes |
| 223 | 77.80 | [C₁₅H₁₃NO]⁺ | Molecular Ion [M]⁺ |
| 208 | 99.99 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. Base Peak. |
| 180 | 33.30 | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 209 | 22.20 | [M+1]⁺ | Isotopic peak. |
| 152 | 19.80 | [C₁₂H₈]⁺ | Further fragmentation of the carbazole ring. |
Data sourced from PubChem, MoNA ID: JP004425. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in carbazole.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the carbazole chromophore. The parent 9-methylcarbazole shows characteristic absorption bands. nist.gov The addition of an acetyl group at the 3-position is expected to cause a bathochromic (red) shift—a shift to longer wavelengths—of these absorption bands. This is because the acetyl group extends the conjugation of the π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While a specific spectrum for this compound was not located in the search results, the spectra of related carbazole derivatives show that substitution significantly influences the electronic transitions. bldpharm.com The spectrum would likely exhibit multiple absorption maxima corresponding to π→π* transitions within the conjugated carbazole system.
Advanced Spectroscopic Techniques in Elucidating Molecular Architecture
Beyond the fundamental techniques, advanced spectroscopic methods are often employed, particularly when this compound is used as a building block for more complex molecules.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are used to establish definitive correlations between protons and carbons, which is invaluable for unambiguously assigning all signals in complex carbazole derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the molecular ion, often to four or more decimal places. This allows for the unequivocal determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The synthesis of derivatives from this compound is often confirmed using HRMS. researchgate.net
Fluorescence Spectroscopy: Carbazole and its derivatives are well-known for their fluorescent properties. Fluorescence spectroscopy can be used to study the excited state of the molecule and its de-excitation pathways. The introduction of an acetyl group can modify the fluorescence quantum yield and emission wavelength, making this technique useful for characterizing the photophysical properties of materials derived from this compound.
These advanced methods are crucial in research that uses this compound as a precursor for materials with specific electronic or photophysical properties, such as those used in organic electronics or as biological probes. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-Acetyl-9-methylcarbazole. These calculations provide information on molecular orbitals, charge distribution, and energetic properties that govern chemical behavior.
Theoretical calculations can also predict sites of electrophilic or nucleophilic attack. By calculating condensed Fukui functions and analyzing the relative energies of protonated forms (cations), researchers can determine the most reactive positions within the carbazole (B46965) ring system. researchgate.net For carbazoles, studies have shown that the positional order of reactivity can be precisely determined, which is in good agreement with experimental results of electrophilic substitution. researchgate.net
The table below summarizes key electronic properties for carbazole derivatives that are typically determined using quantum chemical calculations.
| Property | Description | Typical Calculation Method | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT, PM3, ZINDO/S | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT, PM3, ZINDO/S | researchgate.net |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | DFT | researchgate.net |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | PM3, ZINDO/S | researchgate.net |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | HF, DFT | researchgate.net |
| Fukui Functions | Describe the electron density change when the number of electrons in a system changes, predicting sites for nucleophilic and electrophilic attack. | DFT | researchgate.netnih.gov |
These theoretical approaches are not only used to predict reactivity but also to understand the fundamental reasons for the stability and conformational preferences of molecules, providing a basis for polymorphism analysis. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme. openaccessjournals.com These methods predict the binding pose, affinity, and stability of the ligand-target complex, which is crucial for drug discovery. openaccessjournals.com
Molecular Docking studies begin by placing the ligand into the binding site of a target protein in various orientations and conformations. openaccessjournals.com Scoring functions are then used to estimate the binding affinity for each pose, identifying the most favorable interactions. openaccessjournals.com Carbazole derivatives have been docked against numerous targets, including those for cancer and neurodegenerative diseases. For example, derivatives have been studied as inhibitors of the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, with some compounds showing potent binding energies. mdpi.com Another study focused on Xanthine Dehydrogenase (XDH) as a target for anticancer agents. nih.gov
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior and stability of the ligand-protein complex over time. nih.gov Starting from the best-docked pose, MD simulations model the movements of atoms in the complex, allowing for the evaluation of its stability. A key parameter analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and ligand. A low and stable RMSD value (typically less than 0.5 nm) indicates that the ligand remains well-fitted and stable within the binding pocket. nih.gov MD simulations have been used to confirm the stability of carbazole derivatives in the binding pockets of targets like acetylcholinesterase (AChE) and odorant binding proteins. researchgate.netsciforum.net
The following table presents examples of targets studied for carbazole derivatives using these computational methods.
| Target Protein | PDB ID | Disease/Function | Potent Derivative Binding Energy (kcal/mol) | Reference |
| Main Protease (Mpro) | 6LU7 | SARS-CoV-2 | -8.92 | mdpi.com |
| Spike Glycoprotein | 6M0J | SARS-CoV-2 | -6.69 | mdpi.com |
| RNA-dependent RNA-polymerase (RdRp) | 6M71 | SARS-CoV-2 | -8.10 | mdpi.com |
| Xanthine Dehydrogenase (XDH) | 3UNI | Cancer | -10.1 | nih.gov |
| Acetylcholinesterase (AChE) | 1QON | Alzheimer's Disease | -7.327 | researchgate.netsciforum.net |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. Computational methods are instrumental in developing these relationships by correlating calculated molecular properties with experimental activity data.
For carbazole derivatives, computational SAR studies have yielded several key insights. For example, the nature and position of substituents on the carbazole ring are critical. Studies on phyto-carbazole alkaloids revealed that the presence of an aldehyde or hydroxymethyl group at the C-3 position is important for neuroprotective effects. mdpi.com Furthermore, the substitution pattern on the nitrogen atom (position 9) significantly influences activity; in some cases, N-alkyl substitution enhances neuroprotective effects, while in others, an unsubstituted N-9 is more favorable. mdpi.com
Other computational SAR studies have highlighted the following:
The insertion of an N-alkyl chain can introduce an additional interaction point with a target protein. mdpi-res.com
Electron-withdrawing groups on a phenyl substituent can enhance topoisomerase II inhibition and cytotoxicity against cancer cell lines. ijrpc.com
Conversely, electron-donating groups on a phenyl ring were shown to have a positive correlation with anti-mycobacterial activity. ijrpc.com
For inhibitors of Janus kinase 2 (JAK2), modifying a lead compound with an (S)-dimethylamino-pyrrolidine amide substituent enhanced selectivity against other kinases in the same family. mdpi.com
These computational insights allow for the rational design of new derivatives with improved potency and selectivity. researchgate.net
Mechanistic Insights from Theoretical Studies on Reaction Pathways
Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of carbazole derivatives. By modeling reaction pathways, researchers can understand intermediate steps, transition states, and the factors that control reaction outcomes.
One area where theoretical studies have provided significant insight is in the catalytic hydrogenation and dehydrogenation of N-ethylcarbazole, a process relevant to hydrogen storage technologies. mdpi.com Theoretical models show that hydrogenation is a gradual process, and studies have identified kinetically stable intermediates that can accumulate, affecting reaction efficiency. mdpi.com The dehydrogenation pathway has also been detailed, showing a stepwise removal of hydrogen atoms from specific positions on the molecule. mdpi.com
Molecular orbital calculations have also been used to understand the anodic oxidation pathways of carbazoles. psu.edu These calculations provide a qualitative picture of the active sites for coupling reactions, correctly predicting that ring-ring coupling (specifically at the 3-position) is the predominant decay pathway for carbazole cations, rather than N-N coupling. psu.edu
Furthermore, theoretical understanding of the reactivity of the carbazole nucleus itself provides mechanistic clues. For example, in 3-amino-9-ethylcarbazole, the amino group at C-3, along with the carbon atoms at C-2 and C-4, are identified as the key nucleophilic sites, guiding the strategy for cyclization and other synthetic reactions. tubitak.gov.trresearchgate.net
Research Applications in Chemical Biology and Medicinal Chemistry
Anticancer and Antiproliferative Research
The quest for novel and effective anticancer agents is a cornerstone of medicinal chemistry. Carbazole (B46965) derivatives have shown promise in this area, and while specific research on 3-Acetyl-9-methylcarbazole is still developing, the broader family of carbazoles provides a framework for understanding its potential mechanisms of action.
Targeting Signal Transducers and Activators of Transcription (STATs) Pathway
The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, are crucial intracellular signaling molecules that, when aberrantly activated, contribute to tumorigenesis by promoting cell proliferation, survival, and angiogenesis. rsc.org Inhibition of the STAT3 signaling pathway is therefore a key strategy in cancer therapy. rsc.org While direct evidence of this compound as a STAT3 inhibitor is not yet established, the carbazole core is a known pharmacophore for targeting this pathway. mdpi.com For instance, certain carbazole derivatives have been identified as inhibitors of STAT3 dimerization, DNA-binding, and transcriptional function. mdpi.com The structural features of this compound, with its acetyl group at the C-3 position and a methyl group at the N-9 position, may influence its binding affinity and inhibitory potential against STAT3, a hypothesis that warrants further investigation. mdpi.com
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Carbazole derivatives have been shown to trigger apoptotic pathways in various cancer cell lines. nih.gov The induction of apoptosis by carbazoles can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some carbazole compounds have been observed to induce apoptosis through the activation of caspases, a family of proteases essential for the execution of apoptosis. nih.gov
Furthermore, the regulation of the cell cycle is a critical process that is often dysregulated in cancer. The cell cycle consists of several phases (G1, S, G2, and M), and its progression is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Carbazole derivatives have been reported to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.govnih.gov For instance, a novel synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), was found to cause cell cycle arrest at the sub-G1 and S phases in human breast cancer MCF-7 cells. nih.gov Another study on bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) demonstrated its ability to induce G2/M cell cycle arrest in human glioma U87 cells. rsc.orgresearchgate.net It is plausible that this compound exerts its antiproliferative effects through similar mechanisms, though specific studies are needed to confirm this.
Interference with Specific Cellular Targets
The anticancer activity of carbazole derivatives is often attributed to their interaction with specific cellular macromolecules. DNA is a primary target for many anticancer drugs. Carbazole alkaloids have been shown to intercalate into DNA, inhibit topoisomerases, and regulate protein phosphorylation, all of which can lead to cancer cell death. nih.gov For example, the compound bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine has been shown to bind to the minor groove of DNA, leading to sequence-specific cleavage and subsequent apoptosis. rsc.orgresearchgate.net
Another important cellular target for anticancer agents is the microtubule network. Microtubules are essential components of the cytoskeleton and are crucial for cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. researchgate.net Certain carbazole derivatives have been identified as microtubule-targeting agents, interfering with tubulin polymerization and leading to the disruption of the microtubule network. nih.gov The potential of this compound to interact with these and other cellular targets, such as various protein kinases, remains an active area of research. nih.gov
Impact of Substitution Patterns on Antitumor Efficacy
The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring. nih.gov Modifications at the C-3, C-6, and N-9 positions have been extensively explored to develop potent anticancer agents. nih.gov The presence of an acetyl group at the C-3 position and a methyl group at the N-9 position in this compound is expected to significantly influence its pharmacokinetic and pharmacodynamic properties.
For instance, N-substitution on the carbazole ring is a common strategy to enhance biological activity. nih.gov The methyl group at the N-9 position may increase the lipophilicity of the molecule, potentially improving its cell membrane permeability. The acetyl group at the C-3 position can participate in hydrogen bonding and other interactions with biological targets, thereby influencing its binding affinity and efficacy. nih.gov Structure-activity relationship (SAR) studies on various carbazole derivatives have shown that even minor changes in substitution patterns can lead to significant differences in anticancer potency and selectivity. researchgate.net
Antimicrobial Research
In addition to their anticancer properties, carbazole derivatives have also demonstrated promising antimicrobial activity, offering potential solutions to the growing problem of antibiotic resistance.
Antibacterial Activity and Mechanisms of Action
Several studies have reported the antibacterial activity of carbazole derivatives against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanisms underlying the antibacterial action of carbazoles are believed to be multifactorial. One proposed mechanism is the disruption of bacterial cell membrane integrity. The lipophilic nature of the carbazole ring can facilitate its insertion into the lipid bilayer of the bacterial membrane, leading to increased permeability and eventual cell death. nih.gov
Another potential mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication. researchgate.net By interfering with the function of this enzyme, carbazole derivatives can halt bacterial proliferation. The affinity of carbazoles for DNA also suggests that they may directly interact with bacterial DNA, further inhibiting cellular processes. acs.org
The substitution pattern on the carbazole ring also plays a crucial role in determining the antibacterial spectrum and potency. For example, the introduction of different functional groups at various positions can modulate the compound's interaction with bacterial targets and its ability to penetrate the bacterial cell wall. lmaleidykla.lt While specific data on the antibacterial activity of this compound is limited, the general antibacterial properties of the carbazole scaffold suggest that it is a promising candidate for further investigation in this area. srce.hrnih.gov
Below is a data table summarizing the antibacterial activity of various carbazole derivatives against different bacterial strains, providing a comparative context for the potential efficacy of this compound.
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| N-ethyl-[N-methyl-piperazinyl] derivative | Bacillus subtilis | 1.9 - 7.8 | nih.gov |
| N-ethyl-[N-methyl-piperazinyl] derivative | Staphylococcus aureus | 1.9 - 7.8 | nih.gov |
| N-ethyl-[N-methyl-piperazinyl] derivative | Escherichia coli | 1.9 - 7.8 | nih.gov |
| N-ethyl-[2-methyl-5-nitro imidazole] derivative | Bacillus subtilis | 0.9 | nih.gov |
| Carbazole with 1,2,4-triazole (B32235) moiety | Candida albicans | 2 - 4 | nih.gov |
| Carbazole with imidazole (B134444) moiety | Staphylococcus aureus | 1 - 8 | nih.gov |
| Carbazole with imidazole moiety | Bacillus subtilis | 1 - 8 | nih.gov |
| Carbazole with imidazole moiety | Escherichia coli | 1 - 8 | nih.gov |
| Carbazole with imidazole moiety | Pseudomonas aeruginosa | 1 - 8 | nih.gov |
| 3-cyano-9H-carbazole | Bacillus subtilis | 31.25 | lmaleidykla.lt |
| 3-iodo-9H-carbazole | Bacillus subtilis | 31.25 | lmaleidykla.lt |
| 1,3,6-tribromo-9H-carbazole | Escherichia coli | 31.25 | lmaleidykla.lt |
Antifungal Activity and Potential Applications
Carbazole derivatives have garnered significant attention for their potential as antimicrobial agents. While direct studies on the antifungal activity of this compound are not extensively detailed in the provided research, the broader class of carbazole compounds, including various N-substituted derivatives, has demonstrated notable antifungal properties.
Research into novel carbazole derivatives has identified compounds with significant activity against various fungal strains. For instance, certain pyrimidine (B1678525) and pyrazole (B372694) carbazole derivatives have shown promising results against Candida albicans and Aspergillus fumigatus. nih.gov The lipophilic nature of these compounds is thought to facilitate their passage through the microbial cell membrane, thereby inhibiting growth. nih.gov
One study highlighted that 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo- echemcom.comresearchgate.net-indole-1-yl-amino-ethanones exhibited significant antifungal activity against both C. albicans and A. niger. nih.gov Similarly, other research has shown that specific β-carboline analogues exhibit broad-spectrum antifungal activity, in some cases surpassing that of commercial pesticides like hymexazol. mdpi.com These findings underscore the potential of the carbazole scaffold as a basis for the development of new antifungal agents.
The general antifungal potential of carbazole derivatives is summarized in the table below, based on studies of related compounds.
| Fungal Strain | Observed Activity of Carbazole Derivatives |
| Candida albicans | Moderate to Significant nih.gov |
| Aspergillus fumigatus | Moderate nih.gov |
| Various Phytopathogenic Fungi | Potent and Broad-Spectrum mdpi.com |
Investigation of Lead Compounds for Chemotherapy
The carbazole nucleus is a key structural motif in many biologically active compounds, including several with anticancer properties. nih.gov This has led to the investigation of carbazole derivatives as potential lead compounds in chemotherapy. Ellipticine, a carbazole analogue, was an early lead compound, and its derivative, N-methyl-9-hydroxyellipticinium acetate (B1210297) (Celiptium®), has been used in treating metastatic breast cancer. nih.gov
Synthetic carbazole derivatives have also shown significant cytotoxic effects against various cancer cell lines. For example, a novel compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), was found to induce cytotoxicity and apoptosis in A549 lung cancer cells. nih.gov This compound was shown to activate the intrinsic mitochondrial-mediated apoptosis pathway. nih.gov
Furthermore, pyranocarbazole derivatives have demonstrated significant anticancer activity against MCF-7 breast cancer cell lines, suggesting they could serve as potential lead compounds for further optimization. researchgate.net The diverse anticancer activities of various carbazole-based compounds highlight the potential of this compound and its derivatives as a source for novel chemotherapeutic agents.
Anti-inflammatory Research
Carbazole derivatives have been explored for their anti-inflammatory properties, with studies indicating their ability to modulate key inflammatory pathways.
Modulation of Inflammatory Mediators (e.g., NO, PGE₂, TNF-α, IL-1β, IL-6, IL-10)
Research on 3-methylcarbazoles has shown their potent anti-inflammatory effects. In studies using RAW 264.7 macrophages, these compounds were found to dose-dependently suppress the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.net Interestingly, they also suppressed the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages activated by lipopolysaccharide (LPS) and pam3CSK. researchgate.net
This modulation of both pro-inflammatory and anti-inflammatory cytokines suggests a complex immunomodulatory role for these carbazole derivatives. The ability to inhibit key mediators like NO and PGE₂ is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov
Table: Effect of 3-Methylcarbazoles on Inflammatory Mediators in Activated Macrophages researchgate.net
| Mediator | Effect |
| Nitric Oxide (NO) | Suppression |
| Prostaglandin E₂ (PGE₂) | Suppression |
| TNF-α | Suppression |
| IL-1β | Suppression |
| IL-6 | Suppression |
| IL-10 | Suppression |
Inhibition of Toll-Like Receptor (TLR)-Mediated Responses
The anti-inflammatory effects of 3-methylcarbazoles have been linked to their activity on Toll-like receptor (TLR) signaling pathways. researchgate.net TLRs are crucial in initiating inflammatory responses upon recognizing pathogen-associated molecular patterns. nih.gov The study on 3-methylcarbazoles demonstrated that they suppressed inflammatory responses in macrophages activated by the TLR4 ligand (LPS) and the TLR2 ligand (pam3CSK). researchgate.net However, they did not show the same effect in macrophages activated by the TLR3 ligand, Poly(I:C). researchgate.net This suggests a degree of selectivity in their inhibition of TLR-mediated pathways. Targeting TLRs is an emerging area in the development of treatments for inflammatory diseases. nih.govinvivogen.com
Inhibition of Activator Protein-1 (AP-1) Activity and EGFR Activation
While direct evidence for this compound inhibiting Activator Protein-1 (AP-1) is not specified, the broader context of inflammatory and cancer signaling pathways often involves AP-1. Epidermal Growth Factor Receptor (EGFR) signaling, a key pathway in cell proliferation, can activate AP-1. researchgate.netdovepress.com Inhibition of EGFR is a major strategy in cancer therapy. nih.govnih.gov Some studies have shown that inhibiting EGFR can sensitize cancer cells to other treatments. tcsedsystem.edu The interplay between EGFR, AP-1, and inflammatory signaling is complex, and the potential for carbazole derivatives to modulate these pathways remains an area for further investigation.
Neuroprotective Studies and Alzheimer's Disease Research
The search for effective treatments for neurodegenerative conditions like Alzheimer's disease is ongoing, with natural products and their derivatives being a significant area of interest. mdpi.com The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. mdpi.com Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a primary therapeutic strategy.
Carbazole derivatives have been investigated for their neuroprotective potential. While specific studies on this compound in Alzheimer's research are not detailed, the carbazole scaffold is present in compounds that have been explored for their effects on neuroinflammation and other pathological aspects of the disease. The multifactorial nature of Alzheimer's, involving amyloid-beta plaques, tau tangles, and neuroinflammation, presents multiple targets for drug discovery. mdpi.comdntb.gov.ua The potential for carbazole compounds to act as AChE inhibitors or to modulate other relevant pathways makes them an interesting class of molecules for neuroprotective research. researchgate.net
Evaluation of Neuroprotective Effects on Cell Lines
Carbazole derivatives are being investigated for their potential to protect nerve cells from damage, a key strategy in combating neurodegenerative diseases. researchgate.net A class of aminopropyl carbazoles, known as the P7C3 series, has demonstrated potent neuroprotective capabilities. nih.gov One optimized compound from this series, (−)-P7C3-S243, protects developing neurons in the hippocampus and mature dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov This protection is attributed to preventing neuronal cell death, rather than increasing the proliferation of neural stem cells. nih.gov
Studies on other synthetic analogues, such as 9-ethyl-9H-carbazole hydrazone derivatives, have shown that they can significantly protect neuronal PC12 cells from damage induced by amyloid-beta, a peptide implicated in Alzheimer's disease. researchgate.net The compound (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)benzonitrile) 3r was identified as a particularly active agent with both neuroprotective and radical scavenging effects. researchgate.net Similarly, the pure molecule Nosustrophine has been shown to have neuroprotective effects that increase glial density and promote the survival of neurons and astrocytes in cell culture. xiahepublishing.com
However, not all carbazole derivatives exhibit neuroprotective properties. An in silico analysis of 9-methyl-9H-carbazole-2-carbaldehyde, a compound structurally similar to the subject of this article, suggested potential neurotoxicity. nih.gov
| Compound/Class | Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| (−)-P7C3-S243 | Mouse models of neurogenesis and Parkinson's disease | Protects developing and mature neurons from cell death. | nih.gov |
| 9-Ethyl-9H-carbazole hydrazone derivatives | PC12 neuronal cells | Protection against amyloid β-induced damage. | researchgate.net |
| Nosustrophine | Animal and human cultured cells | Increases glial density and promotes neuronal survival. | xiahepublishing.com |
| 9-Methyl-9H-carbazole-2-carbaldehyde | In silico (ProTox3.0) | Predicted potential for neurotoxicity. | nih.gov |
Acetylcholinesterase (AChE) Inhibitory Activity
Inhibiting the acetylcholinesterase (AChE) enzyme is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov The carbazole structure is a key component in the design of new AChE inhibitors. scilit.com Various synthetic hybrids incorporating the carbazole moiety have been developed and tested for this activity.
Carbazole-coumarin hybrids, for instance, have demonstrated significant AChE inhibitory activities. researchgate.net One such compound, 4-((5-(9H-carbazol-9-yl)pentyl)oxy)-2H-chromen-2-one (3d), showed potent inhibition with an IC50 value of 3.75 μM. researchgate.net Another derivative, 7-((12-(9H-carbazol-9-yl)dodecyl)oxy)-2H-chromen-2-one (3l), had an IC50 of 6.86 μM and exhibited a mixed-type inhibition mechanism. researchgate.net Molecular docking studies suggest these hybrids can interact with both the catalytic active site and the peripheral anionic site of the AChE enzyme. researchgate.net
Another series of 9H-carbazole derivatives containing a triazole moiety also showed significant anti-AChE activity. scilit.com The 2-methylbenzyl derivative was the most active in its series, with an IC50 value of 1.9 μM. scilit.com Structure-activity relationship (SAR) studies revealed that the presence of small halogen atoms or electron-donating groups on the benzyl (B1604629) ring could improve the inhibitory activity. scilit.com Natural carbazoles from Murraya species have also been studied, with docking simulations indicating that compounds like murrayafoline A interact with key amino acid residues in the AChE active site, such as PHE338, TYR337, and TRP86. nih.gov
| Compound Series | Most Active Example | IC50 Value (μM) | Reference |
|---|---|---|---|
| 9H-Carbazole-Triazole Derivatives | 2-Methylbenzyl derivative (6c) | 1.9 | scilit.com |
| Carbazole-Coumarin Hybrids | Compound 3d | 3.75 | researchgate.net |
| Carbazole-Coumarin Hybrids | Compound 3l | 6.86 | researchgate.net |
| Coumarinyl Thiazoles | Compound 6b | 0.87 | frontiersin.org |
Other Biological Activities Under Investigation
Antioxidant Mechanisms
Carbazole alkaloids are recognized for their antioxidant properties. researchgate.net This activity is a key area of investigation, as antioxidants can help prevent diseases related to oxidative stress. researchgate.net Synthetic derivatives, including 9-ethyl-9H-carbazole hydrazone derivatives, have demonstrated notable radical scavenging activity in both cell-free and cell-based assays. researchgate.net Studies on various natural alkaloids have shown a positive correlation between the presence of these compounds and the antioxidant capacity of extracts, as measured by assays such as FRAP (ferric reducing antioxidant power) and ABTS (2, 2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). nih.gov The antioxidant mechanisms of carbazoles contribute to their broader therapeutic potential, including their neuroprotective effects. researchgate.net
Antidiabetic Research
The potential for carbazole derivatives to act as antidiabetic agents is an emerging area of research. doi.org Many plant-derived compounds and synthetic heterocyclic molecules are being explored as alternatives to conventional antidiabetic drugs, which can have significant side effects. nih.govnih.gov The mechanisms of action for potential antidiabetic agents often involve the inhibition of enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate breakdown, or the modulation of signaling pathways related to glucose metabolism. nih.govnih.gov While research into the specific antidiabetic effects of this compound is not extensively documented, the recognized bioactivity of the broader carbazole class suggests this is a promising field for future investigation. doi.org
Antiviral and Anti-HIV Activities
The carbazole nucleus is a valuable scaffold for the development of new antiviral agents. researchgate.net Research has demonstrated that synthetic carbazole derivatives possess activity against the Human Immunodeficiency Virus (HIV). nih.gov A study on a series of chloro-1,4-dimethyl-9H-carbazoles found that a nitro-derivative of this class showed the most promising anti-HIV profile. nih.gov The position of the chlorine atom on the carbazole scaffold was found to be crucial for its antiviral effect. nih.gov These findings suggest that the carbazole structure is a suitable starting point for designing novel drugs to inhibit HIV replication. nih.gov The broad antiviral potential of carbazole alkaloids has been noted in several reviews of their pharmacological properties. researchgate.netnih.gov
Pharmacological Activities of Natural Carbazole Alkaloids and Synthetic Analogues
Carbazole alkaloids, isolated from natural sources like plants of the Rutaceae family, and their synthetic analogues exhibit a remarkable diversity of pharmacological activities. researchgate.netnih.gov This broad spectrum of bioactivity has made the carbazole scaffold a privileged structure in drug discovery. doi.org
Key reported activities include:
Anticancer: Carbazole alkaloids can intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and telomerase. nih.gov
Antimicrobial: The first carbazole alkaloid isolated, murrayanine, showed antimicrobial properties, and subsequent research has confirmed antibacterial and antifungal activities across the class. researchgate.netnih.gov
Anti-inflammatory: Several carbazole derivatives have attracted attention for their anti-inflammatory properties. researchgate.netsemanticscholar.org
Neuroprotective and CNS-related: Beyond neuroprotection, carbazoles have been investigated for anticonvulsant and anti-epileptic properties. researchgate.netresearchgate.net
Other Activities: A wide range of other effects have been documented, including diuretic, antidiarrheal, analgesic, and antihistaminic activities. researchgate.netresearchgate.net
This wide array of biological effects underscores the therapeutic potential of the carbazole chemical class, to which this compound belongs. doi.orgresearchgate.net
Applications in Optoelectronic and Material Sciences Research
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent (EL) Devices
Carbazole (B46965) derivatives are extensively utilized in the architecture of Organic Light-Emitting Diodes (OLEDs) and other electroluminescent (EL) devices. tubitak.gov.trresearchgate.net They can function as host materials for phosphorescent emitters, as hole-transporting materials, or as part of the emissive layer itself. researchgate.net The introduction of an acetyl group at the 3-position and a methyl group at the 9-position of the carbazole core in 3-Acetyl-9-methylcarbazole is expected to influence its electronic properties and, consequently, its performance in OLEDs.
Carbazole-based materials are renowned for their excellent hole-transporting properties, which are attributed to the electron-rich nature of the carbazole nucleus. tandfonline.commdpi.com This property is crucial for achieving balanced charge injection and transport within an OLED, leading to higher efficiency and longer device lifetime. mdpi.com The 9-alkylation of carbazole, such as the methyl group in this compound, is a common strategy to enhance solubility and improve film-forming characteristics, which are vital for solution-processed device fabrication. nbinno.com
The charge transport in carbazole-based materials occurs through a hopping mechanism between adjacent molecules. The molecular packing in the solid state, which is influenced by the molecular structure, plays a significant role in determining the charge carrier mobility. The acetyl group at the 3-position, being an electron-withdrawing group, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is critical for matching the energy levels of adjacent layers in an OLED, thereby facilitating efficient hole injection and transport.
The carbazole moiety can also serve as a core for designing luminescent materials. Furthermore, carbazole derivatives can act as sensitizers for lanthanide(III) ions, a process often referred to as the "antenna effect". lnu.edu.cnmdpi.com In this mechanism, the organic ligand (the carbazole derivative) absorbs light and then transfers the energy to the lanthanide(III) ion, which in turn emits light with its characteristic sharp emission bands. lnu.edu.cnmdpi.com
Research on the closely related 3-acetyl-9-ethylcarbazole has demonstrated its utility as a precursor for synthesizing bis-β-diketone ligands. tandfonline.com These ligands can chelate with lanthanide(III) ions, such as Europium(III) and Terbium(III), to form luminescent complexes. tandfonline.com The resulting lanthanide complexes exhibit the characteristic sharp emission lines of the respective metal ions. tandfonline.com For instance, the Europium(III) complexes show an intense and narrow band for the ⁵D₀→⁷F₂ transition, while the Terbium(III) complexes display a strong emission for the ⁵D₄→⁷F₅ transition. tandfonline.com This suggests that this compound could similarly be functionalized to create ligands for lanthanide(III) ions, paving the way for its use in luminescent materials for applications such as displays and lighting.
The sensitization process involves the absorption of energy by the organic ligand, followed by intersystem crossing to a triplet state, and subsequent energy transfer to the lanthanide ion. mdpi.com The efficiency of this process depends on the energy levels of the ligand's triplet state relative to the emissive energy level of the lanthanide ion. The acetyl group in this compound can influence the energy of the triplet state, potentially allowing for the targeted sensitization of specific lanthanide ions.
| Ligand Precursor | Lanthanide Ion | Major Emission Peak (nm) | Transition | Reference |
| 3-acetyl-9-ethylcarbazole | Eu(III) | ~615 | ⁵D₀→⁷F₂ | tandfonline.com |
| 3-acetyl-9-ethylcarbazole | Tb(III) | ~548 | ⁵D₄→⁷F₅ | tandfonline.com |
Photovoltaic Devices and Solar Cells
Carbazole-based polymers and small molecules have emerged as promising materials for the active layer in organic photovoltaic (OPV) devices and solar cells. rsc.org Their electron-donating nature makes them suitable as donor materials in bulk heterojunction (BHJ) solar cells when blended with an appropriate electron acceptor. rsc.orgnih.gov
While direct studies on this compound for charge separation enhancement are not available, the principles of molecular design for efficient charge separation in carbazole-based materials are well-established. The energy levels of the donor and acceptor materials must be appropriately aligned to provide a sufficient driving force for exciton (B1674681) dissociation. The acetyl group in this compound, being electron-withdrawing, would lower both the HOMO and LUMO energy levels compared to unsubstituted carbazole. This modification can be strategically used to tune the open-circuit voltage (Voc) of the solar cell, which is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.
This compound can serve as a versatile building block for the synthesis of more complex structures for photovoltaic applications, such as donor-acceptor (D-A) copolymers and small molecules. nih.govnih.gov In D-A copolymers, electron-rich carbazole units are alternated with electron-deficient units to create a polymer with a low bandgap, which is desirable for absorbing a broader range of the solar spectrum. rsc.org The acetyl group in this compound could potentially act as a weak electron-accepting moiety or be further modified to introduce stronger acceptor units.
Similarly, in the design of small molecules for solar cells, a common architecture is the acceptor-donor-acceptor (A-D-A) structure. nih.govrsc.org Here, a central donor core, which could be derived from this compound, is end-capped with electron-withdrawing groups. nih.gov This design strategy has been shown to be effective in achieving high power conversion efficiencies in small-molecule organic solar cells. nih.govrsc.org The planarity of the molecular structure and the nature of the end groups significantly influence the molecular packing, light absorption, and charge transport properties of the resulting material. nih.gov
| Carbazole-based Material Type | Application | Key Features | Reference(s) |
| Donor-Acceptor Copolymers | Photovoltaics | Tunable bandgap, broad solar absorption | rsc.orgnih.gov |
| A-D-A Small Molecules | Photovoltaics | High open-circuit voltage, good fill factor | nih.govrsc.org |
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is largely determined by the properties of the organic semiconductor used as the active layer. researchgate.nettcichemicals.com Carbazole derivatives have been investigated as organic semiconductors due to their good charge-transporting properties and environmental stability. rsc.orgresearchgate.net
The charge carrier mobility is a key figure of merit for an OFET. For p-type semiconductors, a high hole mobility is desired. The inherent hole-transporting nature of the carbazole core makes this compound a potential candidate for a p-type organic semiconductor. The molecular structure, particularly the ability to form ordered molecular packing in the solid state, is crucial for achieving high charge carrier mobility. The acetyl and methyl substituents on the carbazole core will influence this packing.
While specific OFET performance data for this compound is not available in the literature, the broader class of carbazole-based organic semiconductors has shown promising results. rsc.org The development of new carbazole-based materials continues to be an active area of research for applications in flexible and low-cost electronics. tcichemicals.comprinceton.edu The ease of functionalization of the carbazole unit allows for the systematic modification of its electronic properties to optimize its performance in OFETs. nbinno.com
Fluorescent Probes and Chemosensors
Fluorescent Probes and Chemosensors
Carbazole derivatives are widely recognized for their strong fluorescence, chemical stability, and the capacity for intramolecular charge transfer (ICT), making them valuable platforms for the design of fluorescent probes and chemosensors. researchgate.net These sensors operate by converting the recognition of a specific analyte (like metal ions or small molecules) into a measurable optical signal, such as a change in fluorescence intensity or a shift in emission wavelength. nih.gov The fundamental principle often involves an interaction between the analyte and a receptor unit on the probe, which in turn perturbs the electronic properties of the fluorescent carbazole core (the fluorophore).
The structure of this compound, featuring an electron-donating carbazole ring and an electron-accepting acetyl group, suggests inherent ICT characteristics that are sensitive to the local environment. This makes it a promising scaffold for developing chemosensors. For instance, research on other carbazole-based probes has demonstrated high selectivity for detecting specific metal ions. A probe based on a pyrano[3,2-c] carbazole structure showed high selectivity and a significant fluorescence enhancement in the presence of Zn²⁺ ions. mdpi.com Similarly, another carbazole derivative was developed as a highly sensitive "turn-on" fluorescent probe for mercury (II) ions in an aqueous solution. researchgate.net These examples highlight the versatility of the carbazole framework in creating selective and sensitive chemical sensors.
| Carbazole-Based Probe | Target Analyte | Sensing Mechanism | Observed Signal |
| Pyrano[3,2-c] carbazole derivative | Zn²⁺ | Chelation-enhanced fluorescence | Fluorescence intensity enhancement |
| 3-(4-(1,3-dithiolan-2-yl) phenyl)-9H-carbazole (DTCB) | Hg²⁺ | Deprotection of thioacetal | Fluorescence intensity enhancement and color change |
| 3-amino-9-ethylcarbazole (AEC) | Rutin | Fluorescence quenching | Decrease in fluorescence intensity |
Wavelength-Orthogonal Photocleavable Linkers
Photocleavable linkers, or photoremovable protecting groups (PPGs), are molecules that can be cleaved by light to release a specific substrate. This technology allows for precise spatiotemporal control over the release of active compounds, which is valuable in fields like drug delivery and surface patterning. acs.orgrug.nl "Wavelength-orthogonal" systems employ multiple PPGs that can be independently cleaved by different wavelengths of light, enabling the sequential release of multiple substrates. rug.nl
A derivative of 3-acetylcarbazole (B1593641), 3-acetyl-9-ethyl-6-methylcarbazole (AEMC) , has been successfully used to create a wavelength-orthogonal photocleavable linker. acs.orgnih.gov This innovative system is a monochromophoric linker, meaning a single light-absorbing unit is responsible for the release at different wavelengths. The AEMC moiety was functionalized at both its phenacyl (related to the acetyl group) and benzylic (related to the methyl group) positions with two different carboxylic acids. acs.orgnih.gov
Researchers demonstrated the sequential release of these two different acids by irradiating the AEMC-based linker with light of different wavelengths. acs.org
Irradiation with light at λ ≥ 365 nm selectively cleaved the ester at the phenacyl position, releasing the first carboxylic acid.
Subsequent irradiation with shorter wavelength light at λ ≥ 290 nm cleaved the benzylic position, releasing the second carboxylic acid. acs.orgnih.gov
This research showcases the potential of the 3-acetylcarbazole scaffold in developing advanced, light-controlled release systems. The orthogonality was achieved with high chemical yields and moderate quantum yields, demonstrating a robust and selective release mechanism. acs.org
| Linker System | Wavelength 1 (λ) | Released Substrate 1 | Wavelength 2 (λ) | Released Substrate 2 |
| AEMC-based monochromophoric linker | ≥ 365 nm | Carboxylic Acid A | ≥ 290 nm | Carboxylic Acid B |
Fluorescent Molecular Rotors and Intramolecular Charge Transfer Studies
Fluorescent Molecular Rotors (FMRs) are a class of fluorophores whose fluorescence quantum yield is highly dependent on the viscosity of their local environment. This property arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In low-viscosity environments, the molecule can freely rotate, leading to efficient quenching of fluorescence. In high-viscosity environments, this rotation is restricted, causing a significant increase in fluorescence intensity. mdpi.com
The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is central to the function of many FMRs. rsc.orgrsc.org In molecules with a donor-acceptor (D-A) structure, photoexcitation can lead to an electron transfer from the donor to the acceptor. If the molecular geometry allows for rotation around the bond connecting the D and A units, a non-planar, "twisted" state can form, which is typically non-fluorescent or weakly fluorescent. rsc.org
The structure of this compound contains an electron-donating N-alkylated carbazole unit and an electron-accepting acetyl group, making it a candidate for exhibiting ICT characteristics. Studies on similar carbazole-based D-A compounds have confirmed these properties. For example, a compound featuring an N-ethylcarbazole donor and a carbonyl acceptor demonstrated significant solvatochromism (a shift in fluorescence color with solvent polarity), which is a hallmark of ICT. nih.gov The change in dipole moment upon excitation for this related molecule was calculated to be 24.78 D, indicating a substantial charge transfer in the excited state. nih.gov This inherent ICT nature of the carbazole-carbonyl system is a prerequisite for its potential application as a fluorescent molecular rotor, where changes in environmental viscosity could be translated into a measurable fluorescence signal.
Conducting Polymers and Electrochromic Devices
Conducting polymers are organic materials that can conduct electricity. Their unique properties, including tunable conductivity, flexibility, and ease of processing, make them suitable for a range of electronic applications. mdpi.com Carbazole-based polymers are a particularly important class of conducting polymers due to the excellent hole-transporting properties of the carbazole unit. researchgate.net These polymers are frequently used in the active layer of electrochromic devices (ECDs).
ECDs are devices that can change their optical properties (e.g., color, transmittance) in response to an applied electrical voltage. mdpi.comnih.gov This functionality is useful for applications such as smart windows, anti-glare mirrors, and electronic displays. mdpi.com The active component in these devices is typically a polymer film that can undergo reversible redox (reduction-oxidation) reactions. When a voltage is applied, the polymer is oxidized or reduced, leading to a change in its electronic structure and, consequently, its light absorption characteristics. mdpi.com
While polymers made directly from this compound are not widely reported, numerous studies have demonstrated the successful use of other carbazole derivatives in high-performance ECDs. For example, polymers such as poly(3,6-di(2-thienyl)carbazole) (PDTC) and poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) have been synthesized and shown to exhibit reversible electrochromic behavior. mdpi.comnih.govsemanticscholar.org An ECD constructed with a PCEC film as the anodic layer showed a high optical contrast of 38.25% and a high coloration efficiency of 369.85 cm² C⁻¹. mdpi.comnih.gov
The acetyl group in this compound, being an electron-withdrawing group, would be expected to influence the electronic properties of a corresponding polymer, potentially affecting its redox potentials and the color of its oxidized and neutral states. The N-methyl group ensures solubility and allows for polymerization through the other reactive sites on the carbazole ring.
| Carbazole Polymer | Device Role | Optical Contrast (%) | Wavelength (nm) | Coloration Efficiency (cm²/C) |
| PS2CBP | Anodic Layer | 34.45 | 590 | N/A |
| PCEC | Anodic Layer | 38.25 | 586 | 369.85 |
Environmental and Industrial Research Applications
Corrosion Inhibition Studies in Acidic Media
The use of organic compounds as corrosion inhibitors for metals in acidic environments is a critical area of industrial research, aimed at preventing material degradation in processes such as acid pickling, industrial cleaning, and oil and gas exploration. The effectiveness of these organic inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms (like nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons in the molecule's structure, which can interact with the metal's d-orbitals.
Carbazole (B46965) derivatives are recognized as promising corrosion inhibitors due to their chemical structure, which includes a nitrogen heteroatom and an extensive π-electron system. These features allow them to adsorb strongly onto metal surfaces. The adsorption process can occur through two primary mechanisms: physisorption, which involves electrostatic interactions between charged inhibitor molecules and the charged metal surface, or chemisorption, which involves the sharing of electrons between the inhibitor and the metal to form a coordinate-type bond. The specific mechanism is often determined by the inhibitor's chemical structure, the metal's nature, and the corrosive medium's composition.
While the general class of carbazole derivatives has been investigated for corrosion inhibition, specific experimental data and detailed research findings on the performance of 3-Acetyl-9-methylcarbazole as a corrosion inhibitor in acidic media are not extensively available in the reviewed scientific literature. Typically, studies in this field involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to determine an inhibitor's efficiency. Potentiodynamic polarization curves can reveal whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor, while EIS provides insights into the charge transfer resistance at the metal-solution interface. Adsorption isotherm models, like the Langmuir isotherm, are often used to describe the adsorption behavior of the inhibitor on the metal surface.
Further research focusing specifically on this compound would be necessary to quantify its inhibition efficiency, understand its adsorption mechanism, and evaluate its potential for industrial applications in corrosion protection.
Role in Advanced Materials for Specific Industrial Processes
In the realm of materials science, this compound serves as a crucial intermediate or building block for the synthesis of more complex functional molecules, particularly for the organic electronics industry. The carbazole moiety itself is prized for its excellent thermal stability, hole-transporting capabilities, and tunable optoelectronic properties, making it a foundational scaffold for materials used in a variety of electronic devices.
The structure of this compound is well-suited for creating these advanced materials. The acetyl group at the 3-position and the N-alkylation at the 9-position provide reactive sites for further chemical modifications and polymerization. Research on the closely related compound, 3-acetyl-9-ethylcarbazole, demonstrates its use as a starting material for synthesizing a range of new heterocyclic derivatives, highlighting the role of such acetylated carbazoles as versatile precursors. These subsequent derivatives are designed to fine-tune the electronic and physical properties of the carbazole core for specific applications.
Carbazole derivatives are indispensable in the development of:
Organic Light-Emitting Diodes (OLEDs): In OLEDs, carbazole-based materials are widely used as host materials for phosphorescent emitters, charge-transporting materials, and emissive materials themselves. Their high triplet energy is critical for hosting blue phosphorescent dopants efficiently, preventing energy loss and ensuring vibrant, stable colors in displays.
Organic Photovoltaics (OPVs) / Solar Cells: The inherent hole-transporting properties of carbazoles make them valuable components in the active layers of organic solar cells, where they facilitate efficient charge separation and transport to the electrodes.
Organic Field-Effect Transistors (OFETs): As the semiconductor layer in OFETs, carbazole derivatives' ability to transport charge carriers is fundamental to the transistor's switching function.
The synthesis of advanced materials from carbazole intermediates like this compound allows for precise molecular engineering to achieve desired performance characteristics for these industrial applications.
Table 1: Applications of Advanced Materials Derived from Carbazole Intermediates
| Material Type | Specific Application | Industrial Process / Sector | Desired Properties from Carbazole Core |
|---|---|---|---|
| Hole-Transport Layer (HTL) Materials | Organic Light-Emitting Diodes (OLEDs) | Display Technology, Solid-State Lighting | High hole mobility, appropriate energy levels, thermal stability |
| Host Materials for PhOLEDs | Phosphorescent OLEDs | Display Technology, Solid-State Lighting | High triplet energy, good film-forming properties, thermal stability |
| Emissive Layer (EML) Materials | Organic Light-Emitting Diodes (OLEDs) | Display Technology, Solid-State Lighting | High photoluminescence quantum yield, tunable emission color |
| Donor Materials in Active Layer | Organic Photovoltaics (OPVs) | Renewable Energy, Solar Cells | Good hole mobility, broad absorption spectrum, energy level alignment |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Diversification
Future research will likely focus on creating a broader range of 3-Acetyl-9-methylcarbazole derivatives through advanced synthetic methods. While traditional methods like the Graebe-Ullmann reaction and Borsche-Drechsel cyclization have been foundational, modern strategies offer greater efficiency and molecular diversity. tandfonline.com
Key areas for development include:
Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig couplings can be further exploited to introduce a wide array of substituents onto the carbazole (B46965) core. These methods are pivotal for synthesizing complex biphenyl (B1667301) intermediates that can be cyclized to form substituted carbazoles. tandfonline.com
C-H Activation: Direct C-H activation and functionalization are emerging as powerful tools for modifying the carbazole skeleton in a more atom-economical manner, reducing the need for pre-functionalized starting materials. nih.gov
Annulation Strategies: Developing novel annulation reactions, such as the [4+2] cycloaddition of indoles with other components, can provide efficient, metal-free pathways to construct the carbazole framework with diverse functionalities. organic-chemistry.orgrsc.org
Photocatalysis and Electrochemistry: Visible-light-induced reactions and electrochemical synthesis offer milder and more sustainable alternatives to traditional methods, potentially enabling new types of chemical transformations on the carbazole scaffold. nih.gov
For instance, the acetyl group at the 3-position serves as a versatile chemical handle. It can be readily transformed into other functional groups or used as a starting point for condensation reactions to build more complex molecules. A study on the related 3-acetyl-9-ethylcarbazole demonstrated its use in synthesizing various pyrazoline and pyrimidine (B1678525) derivatives by reaction with aromatic aldehydes and subsequent cyclization with reagents like hydrazine (B178648) hydrate (B1144303). uobaghdad.edu.iqresearchgate.net Applying similar strategies to this compound could yield extensive libraries of new compounds for screening.
Exploration of Undiscovered Biological Targets and Therapeutic Potential
Carbazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties. nih.govnih.gov Future research should aim to systematically explore the therapeutic potential of novel this compound derivatives and identify their specific molecular targets.
Anticancer Activity: Many carbazole-based compounds, such as the natural alkaloid ellipticine, function as potent anticancer agents by inhibiting DNA synthesis and inducing apoptosis. nih.gov Recent studies have shown that newly synthesized carbazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, certain carbazole-oxadiazole hybrids have demonstrated strong activity against HepG2, HeLa, and MCF7 cancer cell lines, with IC₅₀ values as low as 6.44 µM. nih.gov The diversification of the this compound structure could lead to the discovery of new compounds with enhanced potency and selectivity for specific cancer types, potentially targeting pathways like STAT signaling. mdpi.com
Table 1: Antiproliferative Activity of Selected Carbazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Carbazole-Oxadiazole Hybrid 10 | MCF7 | 6.44 | nih.gov |
| Carbazole-Oxadiazole Hybrid 10 | HepG2 | 7.68 | nih.gov |
| Carbazole-Oxadiazole Hybrid 9 | HeLa | 7.59 | nih.gov |
Neuroprotective and Other Therapeutic Areas: Beyond cancer, carbazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's therapy. scilit.com The structural framework of this compound is a promising starting point for designing new agents that could modulate these and other unexplored biological targets, including those involved in inflammatory and infectious diseases. mdpi.com
Advancements in Optoelectronic Device Performance through Molecular Engineering
The carbazole moiety is a cornerstone in the development of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), due to its excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yield. rsc.orgmdpi.com Molecular engineering of the this compound scaffold is a critical avenue for advancing optoelectronic device performance.
Future research will focus on:
Tuning Emission Color: By strategically attaching various electron-donating and electron-accepting groups to the carbazole core, it is possible to precisely tune the frontier molecular orbital (HOMO/LUMO) energy levels. ccspublishing.org.cn This allows for the creation of emitters that span the entire visible spectrum, with a particular need for stable and efficient deep-blue emitters. rsc.orgsemanticscholar.org
Thermally Activated Delayed Fluorescence (TADF): A key goal is the design of TADF emitters, which can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. rsc.org This involves engineering molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). Fused-ring carbazole derivatives are particularly promising in this area. rsc.orgrsc.org
Host Materials: Carbazole derivatives are also widely used as host materials for phosphorescent emitters in OLEDs. mdpi.com Modifying the this compound structure can lead to hosts with higher triplet energies, improved charge balance, and better morphological stability, enhancing the efficiency and lifetime of the devices. mdpi.com
Table 2: Properties of Selected Carbazole-Based OLED Materials
| Compound Type | Role in OLED | Key Properties | Reference |
|---|---|---|---|
| Fused-Ring Carbazoles | Emitter/Host | Extended π-system, high thermal stability, tunable energies | rsc.org |
| Carbazole/Oxadiazole Hybrids | TADF Emitter | Small ΔEₛₜ (~0 eV), high photoluminescence | ccspublishing.org.cn |
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery of new this compound derivatives with tailored properties. Density Functional Theory (DFT) and other computational methods are invaluable for predicting the electronic and photophysical characteristics of novel molecules before undertaking their synthesis. researchgate.net
This integrated approach allows researchers to:
Screen Virtual Libraries: Computationally screen large virtual libraries of derivatives to identify candidates with the most promising properties, whether for biological activity or optoelectronic performance. researchgate.net
Understand Structure-Property Relationships: Elucidate the fundamental relationships between molecular structure and function. For example, DFT calculations can predict how different substituents will affect the HOMO/LUMO levels, charge-transfer characteristics, and singlet-triplet energy gaps in potential OLED materials. ccspublishing.org.cnresearchgate.net
Guide Synthetic Efforts: Prioritize the synthesis of the most promising candidates, saving significant time and resources. Molecular docking studies can predict the binding affinity of a potential drug molecule to its biological target, guiding the design of more potent inhibitors. nih.gov
By combining computational predictions with targeted experimental validation, the design-synthesis-testing cycle can be significantly shortened, enabling a more rapid development of new technologies based on this compound.
Scalability and Sustainable Synthesis Considerations for Industrial Application
For any promising compound to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research must address these practical considerations for this compound and its derivatives.
Key areas of focus include:
Process Optimization: Transitioning from traditional batch reactions to more efficient continuous flow processes can improve yield, reduce waste, and enhance safety.
Green Chemistry Principles: The development of "green" synthetic routes is crucial. This includes using less hazardous solvents, employing catalytic reactions over stoichiometric ones, and improving atom economy. researchgate.net Methods that utilize visible light or microwave assistance can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com
Alternative Starting Materials: Exploring bio-based feedstocks or more readily available starting materials can reduce the cost and environmental footprint of the synthesis. Metal-free synthetic strategies are also highly desirable to avoid contamination of the final product with toxic heavy metals, which is particularly important for pharmaceutical and electronic applications. organic-chemistry.org
Successfully addressing these scalability and sustainability challenges will be essential for the commercial viability of new drugs, OLED materials, and other advanced technologies derived from this compound.
Conclusion and Research Outlook
Summary of Key Research Findings and Contributions
Research into 3-Acetyl-9-methylcarbazole has primarily focused on its utility as a versatile intermediate in the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry. A notable area of investigation has been its use as a precursor for the synthesis of a series of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines. nih.govresearchgate.netresearchgate.net These pyrazoline derivatives have been subjected to biological evaluation, revealing promising anti-inflammatory and antioxidant properties. nih.govresearchgate.net
Specifically, certain synthesized pyrazoline derivatives demonstrated selective inhibition of the COX-2 enzyme and potent activity in carrageenan-induced paw edema models in rats, highlighting their potential as anti-inflammatory agents. nih.govresearchgate.net Furthermore, many of the compounds exhibited significant radical scavenging activity. nih.gov These findings underscore the importance of this compound as a foundational building block for generating novel molecules with therapeutic potential.
While direct research into the photophysical and electrochemical properties of this compound is not extensively documented in the available literature, the broader family of carbazole (B46965) derivatives is well-known for its applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.commdpi.comresearchgate.net Carbazoles are valued for their hole-transporting capabilities, high thermal stability, and tunable electronic properties. mdpi.com This general knowledge about carbazoles provides a basis for inferring the potential of this compound in materials science, although specific data for this compound is lacking.
Remaining Challenges and Open Questions in this compound Research
A significant challenge in the comprehensive understanding of this compound is the limited scope of dedicated research on the compound itself. Much of the existing literature utilizes it as a starting material, with the primary focus being on the properties and applications of its derivatives. nih.govresearchgate.netresearchgate.net Consequently, there is a notable gap in the fundamental characterization of this compound.
Key open questions that remain to be addressed include:
Detailed Photophysical and Electrochemical Characterization: There is a need for in-depth studies on the absorption, emission, and redox properties of this compound. Such data is crucial for assessing its potential as a host material or emitter in OLEDs and other organic electronic devices.
Exploration of Broader Biological Activities: While its derivatives have shown anti-inflammatory and antioxidant potential, the intrinsic biological activity of this compound has not been thoroughly investigated. Further screening for activities such as anticancer, antimicrobial, and neuroprotective effects could unveil new therapeutic possibilities. echemcom.com
Optimization of Synthetic Routes: While synthetic pathways to this compound exist, further research could focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies. nih.gov
Structure-Property Relationship Studies: A systematic investigation into how modifications of the acetyl and methyl groups on the carbazole core influence its electronic and biological properties is warranted. This would provide valuable insights for the rational design of new functional molecules.
Broader Impact and Future Trajectories of Carbazole-Based Research
The research on this compound, though currently limited, is situated within the broader and highly impactful field of carbazole chemistry. Carbazole-based materials are at the forefront of advancements in organic electronics, with significant contributions to the development of high-performance OLEDs for displays and lighting. mdpi.commdpi.comresearchgate.net The future trajectory of this field will likely involve the design and synthesis of novel carbazole derivatives with enhanced charge transport, improved efficiency, and longer operational stability.
In the realm of medicinal chemistry, the carbazole scaffold is a well-established pharmacophore present in several approved drugs and numerous biologically active compounds. echemcom.comijpsjournal.commdpi.com Future research will continue to leverage the carbazole nucleus to develop new therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. echemcom.commdpi.com The exploration of carbazole derivatives as targeted therapies and in drug delivery systems is a promising avenue for future investigation.
The versatility of the carbazole structure allows for its incorporation into a diverse array of functional materials, including polymers, sensors, and photovoltaic devices. mdpi.comnih.gov The ongoing development of innovative synthetic methods will be crucial for accessing novel carbazole architectures with tailored properties. researchgate.net As our understanding of structure-property relationships deepens, the rational design of next-generation carbazole-based materials with unprecedented functionalities will become increasingly feasible, ensuring the continued and broadened impact of this important class of compounds.
Q & A
Q. Optimization strategies :
- Solvent Selection : Polar solvents (e.g., methanol, DMF) improve solubility of intermediates .
- Catalyst Efficiency : Substituent-sensitive catalysts (e.g., AlCl₃ vs. FeCl₃) can direct regioselectivity .
- Reaction Time : Extended reaction times (6–12 hours) enhance conversion but may require monitoring to avoid side products .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm substituent positions. For example, the 9-methyl group appears as a singlet (~δ 3.8 ppm), while the acetyl proton resonates at ~δ 2.6 ppm .
- Mass Spectrometry (ESI/HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 224.1 for C₁₅H₁₃NO) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl groups) .
Data Interpretation : Cross-reference experimental data with computational predictions (e.g., NMR chemical shifts from DFT calculations) to resolve ambiguities .
Advanced: How can computational methods like DFT or molecular docking be integrated with experimental data to predict electronic properties or biological activity?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For carbazole derivatives, a narrow gap (<3 eV) suggests potential as organic semiconductors .
- Molecular Docking : Screen derivatives against antioxidant enzymes (e.g., SOD or catalase) to identify binding affinities. Use software like AutoDock Vina with optimized force fields .
- Validation : Compare computed UV-Vis spectra with experimental data to assess accuracy of excited-state models .
Advanced: What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Answer:
- Parameter Adjustment : Re-optimize computational parameters (e.g., basis sets in DFT) to better match experimental conditions (e.g., solvent effects) .
- Cross-Validation : Use multiple techniques (e.g., XRD for crystallographic data vs. NMR for solution-state structure) to identify discrepancies in conformational preferences .
- Error Analysis : Quantify uncertainties in computational models (e.g., ±0.1 ppm for NMR shifts) to contextualize mismatches .
Basic: What safety considerations are critical when handling this compound during synthesis?
Answer:
- Reactive Intermediates : Use inert atmospheres (N₂/Ar) to prevent oxidation of acetylated intermediates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Category 2B) .
- Waste Disposal : Quench unreacted acetyl chloride with ice-cold NaOH before disposal to mitigate explosion risks .
Advanced: How can SAR studies evaluate the antioxidant potential of this compound derivatives?
Answer:
- Structural Modifications : Introduce electron-donating groups (e.g., -OH, -OCH₃) at the 6-position to enhance radical scavenging activity .
- Assays :
- Correlation Analysis : Use regression models to link substituent Hammett constants (σ) with antioxidant efficacy .
Advanced: What approaches analyze the crystallographic structure and packing behavior of this compound derivatives?
Answer:
- Single-Crystal XRD : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking distances of ~3.5 Å in carbazole derivatives) .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C-H···O contacts from acetyl groups) using CrystalExplorer .
- Thermal Analysis (DSC/TGA) : Correlate packing efficiency with thermal stability (e.g., melting points >200°C for densely packed crystals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
